molecular formula C9H14N2O B13002078 (S)-Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one

(S)-Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one

Cat. No.: B13002078
M. Wt: 166.22 g/mol
InChI Key: XFZRNULYUJCQOF-ZETCQYMHSA-N
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Description

(S)-Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one typically involves multi-step organic reactions. One common approach starts with the construction of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the cyclopropane ring through cyclization reactions. Key steps often include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scalable methods would involve optimizing the reaction conditions and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the pyrrolo[1,2-a]pyrazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of (S)-Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Tetrahydro-2’H-spiro[cyclopropane-1,6’-pyrrolo[1,2-a]pyrazin]-3’(4’H)-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrrolo-based compounds and contributes to its potential as a versatile bioactive molecule.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(8aS)-spiro[1,2,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-6,1'-cyclopropane]-3-one

InChI

InChI=1S/C9H14N2O/c12-8-6-11-7(5-10-8)1-2-9(11)3-4-9/h7H,1-6H2,(H,10,12)/t7-/m0/s1

InChI Key

XFZRNULYUJCQOF-ZETCQYMHSA-N

Isomeric SMILES

C1CC2(CC2)N3[C@@H]1CNC(=O)C3

Canonical SMILES

C1CC2(CC2)N3C1CNC(=O)C3

Origin of Product

United States

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